Cas no 149-31-5 (2-methylpentane-1,3-diol)
2-methylpentane-1,3-diol structure
Product Name:2-methylpentane-1,3-diol
Numero CAS:149-31-5
MF:C6H14O2
MW:118.174162387848
MDL:MFCD01740992
CID:148742
PubChem ID:61099
Update Time:2025-04-19
2-methylpentane-1,3-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3-Pentanediol,2-methyl-
- 2-Methyl-1,3-pentanediol
- NSC 1251
- 2-METHYLPENTANE-1,3-DIOL
- 1,3-Pentanediol, 2-methyl-
- AKOS006279043
- 1,3-Butanediol, 2,4-dimethyl-
- EN300-298644
- 2,4-Dimethylbutanediol-1,3
- DTXSID6044149
- 149-31-5
- 2,4-Dimethyl-1,3-butanediol
- NSC1251
- UNII-4R3VO25NGR
- 4R3VO25NGR
- NIOSH/EK1710000
- EK17100000
- SPXWGAHNKXLXAP-UHFFFAOYSA-N
- NS00006069
- SCHEMBL186534
- AI3-00937
- 2,4-Dimethylbutanediol-1,3 [German]
- NSC-1251
- DB-240262
- G51997
- 2-methylpentane-1,3-diol
-
- MDL: MFCD01740992
- Inchi: 1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3
- Chiave InChI: SPXWGAHNKXLXAP-UHFFFAOYSA-N
- Sorrisi: OC(CC)C(C)CO
Proprietà calcolate
- Massa esatta: 118.09942
- Massa monoisotopica: 118.099
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 54.5
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.6
- Superficie polare topologica: 40.5A^2
Proprietà sperimentali
- Densità: 0.9737 g/cm3 (22 ºC)
- Punto di fusione: -30°C
- Punto di ebollizione: 214-215 ºC (700 Torr)
- Punto di infiammabilità: 108.5±7.2 ºC,
- Indice di rifrazione: 1.4486 (22 ºC)
- Solubilità: Dissoluzione (50 g/l) (25°C),
- PSA: 40.46
- LogP: 0.38570
- Pressione di vapore: 0.0±0.9 mmHg at 25°C
2-methylpentane-1,3-diol Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-methylpentane-1,3-diol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B487583-10mg |
2-methylpentane-1,3-diol |
149-31-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B487583-50mg |
2-methylpentane-1,3-diol |
149-31-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B487583-100mg |
2-Methylpentane-1,3-diol |
149-31-5 | 100mg |
$ 800.00 | 2023-09-08 | ||
| Enamine | EN300-298644-0.05g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 0.05g |
$118.0 | 2025-03-19 | |
| Enamine | EN300-298644-0.1g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 0.1g |
$176.0 | 2025-03-19 | |
| Enamine | EN300-298644-0.25g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 0.25g |
$252.0 | 2025-03-19 | |
| Enamine | EN300-298644-0.5g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 0.5g |
$457.0 | 2025-03-19 | |
| Enamine | EN300-298644-1.0g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 1.0g |
$584.0 | 2025-03-19 | |
| Enamine | EN300-298644-2.5g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 2.5g |
$1147.0 | 2025-03-19 | |
| Enamine | EN300-298644-5.0g |
2-methylpentane-1,3-diol |
149-31-5 | 95.0% | 5.0g |
$1695.0 | 2025-03-19 |
2-methylpentane-1,3-diol Letteratura correlata
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Yiwen Cao,Shenjie Zhu,Lin Zhang,Qun Cui,Haiyan Wang Anal. Methods 2021 13 2989
-
Seiji Aratake,Takahiko Itoh,Tsubasa Okano,Takahiro Usui,Mitsuru Shoji,Yujiro Hayashi Chem. Commun. 2007 2524
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3. A total synthesis of the unique tris-oxazole macrolide ulapualide A produced by the marine nudibranch Hexabranchus sanguineusShital K. Chattopadhyay,Gerald Pattenden J. Chem. Soc. Perkin Trans. 1 2000 2429
-
4. 520. Reactions of orthoesters of germanium. Part II. Reactions of tetraethoxygermanium with glycolsR. C. Mehrotra,G. Chandra J. Chem. Soc. 1963 2804
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5. Scandium and yttrium complexes of the diamide–diamine donor ligand (2-C5H4N)CH2N(CH2CH2NSiMe3)2: chloride, primary and secondary amide, benzamidinate and alkyl functionalised derivativesMichael E. G. Skinner,Philip Mountford J. Chem. Soc. Dalton Trans. 2002 1694
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